{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate is a brominated aromatic ester featuring a carbamoyl linker. Its structure comprises:
- A 4-bromophenylmethyl group (C₆H₄Br-CH₂-) attached via a carbamoyl (-NH-C(=O)-) moiety.
- A methyl ester of 4-acetamidobenzoic acid (C₈H₆NO₃).
Its bromine substitution may enhance lipophilicity and influence binding interactions compared to non-halogenated analogs .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-12(22)21-16-8-4-14(5-9-16)18(24)25-11-17(23)20-10-13-2-6-15(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBITBFFHLAKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with methyl chloroformate to form the intermediate {[(4-Bromophenyl)methyl]carbamoyl}methyl chloride. This intermediate is then reacted with 4-acetamidobenzoic acid in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 4-acetamidobenzoate (CAS 389811-40-9)
- Molecular Formula : C₁₇H₁₄ClFN₂O₄ .
- Key Differences: Replaces the 4-bromophenylmethyl group with a 2-chloro-4-fluoroanilino substituent. Contains Cl and F instead of Br, reducing molecular weight (MW: 388.76 vs. ~425 for the target compound). Functional Impact:
- Reduced lipophilicity compared to bromine may affect membrane permeability .
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (CAS 342788-87-8)
- Molecular Formula : C₂₃H₁₈Br₂N₂O₄ .
- Key Differences: Features two bromine atoms and a carbohydrazonoyl linker. Functional Impact:
- Increased halogen content enhances molecular weight (MW: 570.2) and may improve thermal stability.
Analogues with Heterocyclic Moieties
4-[(2-(2-Chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-bromobenzoate (CAS 352558-83-9)
- Molecular Formula: C₂₄H₁₅BrClNO₄ .
- Key Differences :
- Incorporates an oxazolone ring , a heterocyclic moiety absent in the target compound.
- Functional Impact :
- The oxazolone group may confer rigidity and influence π-π stacking interactions.
- Enhanced polarity due to the oxazolone’s carbonyl group could reduce lipid solubility .
[(1S,6S,7S,8R,8aR)-1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 4-bromobenzoate (CAS 121104-83-4)
- Molecular Formula: C₁₈H₂₀BrNO₅ .
- Key Differences :
- Contains a sugar-like indolizine core with multiple hydroxyl groups.
- Functional Impact :
- Hydroxyl groups improve water solubility but may reduce metabolic stability.
- The stereochemistry (multiple chiral centers) could lead to distinct biological activity .
Biological Activity
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate is a synthetic organic compound with the molecular formula C18H17BrN2O4. Its unique chemical structure, which includes a bromophenyl group, a carbamoyl moiety, and an acetamidobenzoate part, suggests potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C18H17BrN2O4
- Molecular Weight : 396.24 g/mol
- IUPAC Name : [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate
The biological activity of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes by binding to their active sites, thus blocking their catalytic functions. This inhibition can lead to various cellular responses, including:
- Disruption of Protein Synthesis : By inhibiting enzymes involved in protein synthesis, the compound may affect cellular growth and proliferation.
- Cell Membrane Integrity Disruption : The compound may alter membrane permeability in microbial or cancer cells, leading to cell death.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related bromophenyl derivatives have shown enhanced antibacterial activity compared to their chlorine analogues due to increased electron density on the hydrazinic end of the chain . Given its structural similarities, {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate may possess comparable antimicrobial effects.
Anticancer Potential
The anticancer properties of compounds containing bromophenyl and carbamoyl groups have been documented in various studies. These compounds often demonstrate cytotoxic effects against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms may involve modulation of signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate, a comparison with related compounds is essential.
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)acetamide | Contains bromophenyl and acetamide groups | Moderate antibacterial properties |
| 4-Bromo-N-(4-methylphenyl)benzamide | Contains bromophenyl and benzamide moieties | Exhibits cytotoxic effects on cancer cells |
The unique combination of functional groups in {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate enhances its reactivity and potential biological applications compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
